Cas no 79902-31-1 (Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether)

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether structure
79902-31-1 structure
商品名:Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
CAS番号:79902-31-1
MF:C25H42O4Si
メガワット:434.684089183807
CID:556772
PubChem ID:10961059

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-,(4R,6R)-
    • Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-...
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethy
    • 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-6-[2-(8-HYDROXY-2,6-DIMETHYL-1,2,6,7,8,8A-HEXAHYDRO NAPHTHALEN-1-YL)-ETHYL]-TETRAHYD...
    • Lovastatin Diol Lact
    • (4R,6R)-4-(tert-butyldimethylsilyloxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-on
    • (4R,6R)-6-[2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthyl)ethyl]-4-[(tert-butyldimethylsilyl)oxy]-3,4,5,6-tetrahydro-2H-pyran-2-one
    • 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)
    • Leucodrin
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Lovastatin Diol Lactone 4-tert-Butyldimethyl Ether
    • 4-(tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one
    • AC-768
    • (4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
    • SCHEMBL8013814
    • DTXSID10449885
    • 79902-31-1
    • ES-2538
    • AKOS025402287
    • 4-(tert-Butyldimethylsilanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]tetrahydropyran-2-one
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one;
    • インチ: 1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
    • InChIKey: MJLUKJALEPACMG-RVTXAWHXSA-N
    • ほほえんだ: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O[Si](C)(C)C(C)(C)C)C1

計算された属性

  • せいみつぶんしりょう: 434.28500
  • どういたいしつりょう: 434.28523635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • 密度みつど: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 142-144 ºC
  • ふってん: 540.396°C at 760 mmHg
  • フラッシュポイント: 280.622°C
  • 屈折率: 1.514
  • ようかいど: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 55.76000
  • LogP: 5.62800

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE00141-10mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
10mg
$261.00 2024-04-19
TRC
L472240-5mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
5mg
$ 98.00 2023-09-07
TRC
L472240-50mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
50mg
$580.00 2023-05-18
A2B Chem LLC
AE00141-5mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
5mg
$216.00 2024-04-19
TRC
L472240-25mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
25mg
$ 328.00 2023-09-07
TRC
L472240-10mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
10mg
$ 144.00 2023-09-07
TRC
L472240-100mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
100mg
$867.00 2023-05-18
A2B Chem LLC
AE00141-25mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
25mg
$439.00 2024-04-19

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol
1.2 Reagents: Imidazole Solvents: Dimethylformamide
リファレンス
Synthesis of (+)-dihydromevinolin by selective reduction of mevinolin
DeCamp, A. E.; et al, Journal of Organic Chemistry, 1989, 54(13), 3207-8

合成方法 2

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Synthesis of deuterium-labeled simvastatin
Tian, Lei; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9), 625-628

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  4.5 h, pH 2, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.4 Reagents: Imidazole Solvents: Dichloromethane ;  5.5 h, rt
リファレンス
Design and Synthesis of Dual-Action Inhibitors Targeting Histone Deacetylases and 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase for Cancer Treatment
Chen, Jhih-Bin; et al, Journal of Medicinal Chemistry, 2013, 56(9), 3645-3655

合成方法 4

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  10 d, pH 6.5, 30 °C
2.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
2.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 2; 6 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  6 h, rt
リファレンス
Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in-vivo
Luo, Guoshun; et al, Acta Pharmaceutica Sinica B, 2021, 11(5), 1300-1314

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Raw materials

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Preparation Products

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.